Chevalone E

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

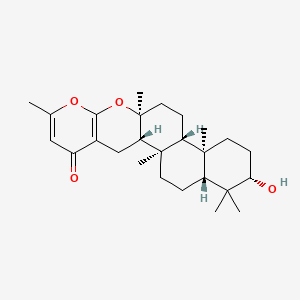

Chevalone E is a meroditerpenoid compound isolated from the marine-derived fungus Aspergillus similanensis KUFA 0013. It possesses a complex structure characterized by multiple rings and functional groups, including hydroxyl and carbonyl moieties. The molecular formula of Chevalone E is , with a molecular weight of approximately 414.6 g/mol . This compound is notable for its unique structural features, which contribute to its diverse biological activities.

There is no scientific literature available on the biological activity or mechanism of action for this specific compound.

- Carcinogenic: Some PAHs are known carcinogens and potential mutagens.

- Ecotoxic: PAHs can be toxic to aquatic life and may persist in the environment.

This compound, also known as Chevalone E, is a meroterpenoid isolated from the marine sponge-associated fungus Aspergillus similanensis []. Meroterpenoids are a class of natural products that combine a terpene moiety with a non-terpene unit.

Isolation and Structure Determination

Chevalone E was first isolated and characterized by Prompanya et al. in 2014 using various chromatographic techniques and spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) []. The absolute configuration of the molecule was determined using Mosher esterification analysis [].

Chevalone E exhibits a broad range of biological activities. Research has indicated its potential to enhance the cytotoxicity of chemotherapeutic agents like doxorubicin in breast cancer cells, particularly MDA-MB-231 cell lines. This synergistic effect suggests that Chevalone E may serve as a valuable adjunct in cancer therapy . Furthermore, it has shown promising antibacterial properties, enhancing the efficacy of antibiotics such as oxacillin against Methicillin-resistant Staphylococcus aureus (MRSA) strains.

The synthesis of Chevalone E can be achieved through both biocatalytic and chemical derivatization methods. Initial production involves heterologous expression of a cryptic gene cluster from Aspergillus versicolor, which facilitates the biosynthesis of Chevalone E and its oxidized analogues. Subsequent modifications can be performed using specific enzymes or chemical reagents to create various derivatives with potentially enhanced activities .

Chevalone E has significant applications in scientific research due to its diverse biological properties. Its ability to enhance the effectiveness of chemotherapeutic agents makes it a candidate for further exploration in cancer treatment protocols. Additionally, its antibacterial properties suggest potential uses in developing new antimicrobial agents or enhancing existing ones .

Studies have focused on the interaction of Chevalone E with various molecular targets. Notably, it has been shown to synergistically inhibit the viability of breast cancer cells when combined with doxorubicin, indicating its potential role in improving therapeutic outcomes in cancer treatment . Furthermore, its interaction with antibiotic agents suggests that it may help combat antibiotic resistance by enhancing drug efficacy against resistant strains.

Chevalone E is unique among meroditerpenoids due to its specific structural features and biological activities. Similar compounds include:

- Mycophenolic Acid: Known for its immunosuppressive properties.

- Fumagillin: Exhibits anti-angiogenic effects and is used in treating certain parasitic infections.

- Pyripyropene A: Demonstrates antifungal activity.

| Compound | Source | Primary Activity |

|---|---|---|

| Chevalone E | Aspergillus similanensis | Enhances chemotherapy; antibacterial |

| Mycophenolic Acid | Penicillium brevicompactum | Immunosuppressive |

| Fumagillin | Aspergillus fumigatus | Anti-angiogenic; antiparasitic |

| Pyripyropene A | Penicillium spp. | Antifungal |

Chevalone E's distinct combination of structural complexity and biological activity sets it apart from these similar compounds, offering unique avenues for research and application in pharmacology and medicinal chemistry .